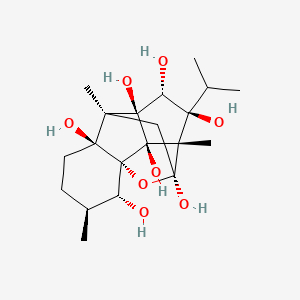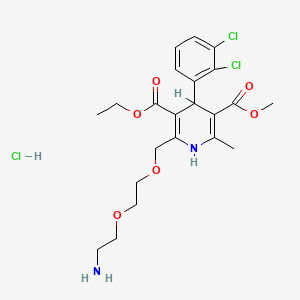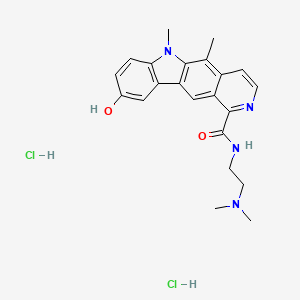
2-羟基-4-(2-(甲苯磺酰氧)乙酰氨基)苯甲酸
描述
“2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid”, also known as S3I-201 or NSC 74859, is an amidobenzoic acid . It is obtained by the formal condensation of the carboxy group of [(4-methylbenzene-1-sulfonyl)oxy]acetic acid with the amino group of 4-amino-2-hydroxybenzoic acid . It has a role as a STAT3 inhibitor .
Molecular Structure Analysis
The molecular formula of “2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid” is C16H15NO7S . Its molecular weight is 365.4 g/mol . The IUPAC name is 2-hydroxy-4-[[2-(4-methylphenyl)sulfonyloxyacetyl]amino]benzoic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid” include its molecular formula (C16H15NO7S), molecular weight (365.4 g/mol), and IUPAC name (2-hydroxy-4-[[2-(4-methylphenyl)sulfonyloxyacetyl]amino]benzoic acid) .科学研究应用
有机金属化合物合成和细胞毒性评价
已探索了使用2-羟基苯甲酸的衍生物(包括2-羟基-4-(吡啶酰胺)苯甲酸)合成有机钌和有机锇配合物。已研究这些化合物在各种人类癌细胞中的细胞毒性潜力。然而,没有一种表现出显着的抗增殖活性,这突显了在该领域进一步研究的重要性(Ashraf等人,2017)。
化学合成和表征
已对各种苯甲酸衍生物(包括4-羟基[1-13C]苯甲酸)的合成和结构表征进行了研究。这些研究为新型化合物的开发和进一步的化学研究提供了基础知识(Lang等人,2003)。
蛋白酪氨酸磷酸酶1B抑制
对新型3-乙酰氨基-4-甲基苯甲酸衍生物的研究显示出有望抑制蛋白质酪氨酸磷酸酶1B(PTP1B),这是治疗2型糖尿病和肥胖症的靶点。这突出了此类衍生物的潜在治疗应用(Rakse等人,2013)。
在聚合物合成中的应用
使用苯甲酸衍生物(如4-羟基苯甲酸)合成用于聚苯并咪唑的新型AB型单体的研究证明了这些化合物在开发具有各种工业应用潜力的新型聚合物中的效用(Begunov & Valyaeva, 2015)。
抗菌活性
对3-羟基苯甲酸(一种与2-羟基-4-(2-(甲苯磺酰氧)乙酰氨基)苯甲酸在结构上相关的化合物)的研究表明其具有多种生物学特性,包括抗菌活性。这表明在开发新的化学治疗剂中具有潜在应用(Satpute等人,2018)。
土壤环境和化感作用
对异羟肟酸的微生物转化(这可能与苯甲酸衍生物的结构特性有关)的研究强调了在农业中利用化感作用特性的潜力。这包括了解这些化合物在抑制杂草和土壤传播疾病中的作用(Fomsgaard等人,2004)。
作用机制
Target of Action
The primary target of 2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid, also known as S3I-201 or NSC 74859 , is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid selectively inhibits the DNA-binding activity of STAT3 . It does this by binding to the STAT3 protein, preventing it from attaching to DNA and thus inhibiting its ability to influence gene expression .
Biochemical Pathways
By inhibiting STAT3, 2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid affects various biochemical pathways. STAT3 is involved in the Janus kinase (JAK)-STAT signaling pathway , which is crucial for cell growth, differentiation, and survival . By inhibiting STAT3, the compound can disrupt these processes .
Result of Action
The inhibition of STAT3 by 2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid leads to several molecular and cellular effects. It suppresses the expression of fibronectin, α-SMA, and collagen I . It also shows apoptotic antiproliferative effects , meaning it can induce programmed cell death and inhibit cell growth. This makes it a potential candidate for cancer treatment, as it can selectively inhibit growth and induce apoptosis in tumor cells that contain persistently active STAT3 .
生化分析
Cellular Effects
The compound shows apoptotic antiproliferative effects . It suppresses fibronectin, α-SMA, and collagen I expression . These proteins are involved in cell adhesion, cell shape, and the integrity of the extracellular matrix, which are crucial for maintaining normal cellular function .
Molecular Mechanism
The molecular mechanism of 2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid involves inhibiting the DNA binding activity of STAT3 . The IC50 values are 86, 160, 166, and >300 μM for STAT3.STAT3, STAT1.STAT3 STAT1.STAT1, and STAT5.STAT5 DNA binding activity respectively .
Dosage Effects in Animal Models
In animal models, the effects of 2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid vary with different dosages
属性
IUPAC Name |
2-hydroxy-4-[[2-(4-methylphenyl)sulfonyloxyacetyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO7S/c1-10-2-5-12(6-3-10)25(22,23)24-9-15(19)17-11-4-7-13(16(20)21)14(18)8-11/h2-8,18H,9H2,1H3,(H,17,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNUSGNZBAISFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)NC2=CC(=C(C=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198234 | |
| Record name | S31-201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
501919-59-1 | |
| Record name | S 3I201 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501919-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S31-201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501919591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S31-201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S31-201 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG1E8503OI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![p-Tolyl-[2-(3,4,5-trimethoxy-phenyl)-quinazolin-4-yl]-amine](/img/structure/B1680358.png)









![5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2-methyl-6-[2-[2-(pyridin-4-ylmethylamino)ethoxy]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1680375.png)

![[(2S,3aS,7aS)-Octahydro-1-[[(1R,2R)-2-phenylcyclopropyl]carbonyl]-1H-indol-2-yl]-3-thiazolidinyl--methanone](/img/structure/B1680377.png)